tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate
Description
tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate (CAS No. 117326-56-4, molecular formula: C₁₃H₁₆BrNO₃, molecular weight: 314.18 g/mol) is a brominated carbamate derivative characterized by a tert-butyl carbamate group linked to a 2-bromophenoxyethyl chain. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. Its bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the tert-butyl carbamate (Boc) group serves as a protective moiety for amines during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-17-11-7-5-4-6-10(11)14/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHHUFCFEGMSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703914 | |
| Record name | tert-Butyl [2-(2-bromophenoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204333-53-8 | |
| Record name | 1,1-Dimethylethyl N-[2-(2-bromophenoxy)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204333-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(2-bromophenoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of 2-(2-Bromophenoxy)ethylamine
A standard protocol involves reacting 2-(2-bromophenoxy)ethylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge hydrogen chloride generated during the reaction. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, forming a carbamate linkage.
Reaction Conditions:
- Molar ratio: 1:1.2 (amine:Boc₂O)
- Temperature: 0°C → room temperature (ramped over 2 hours)
- Solvent: Anhydrous DCM
- Base: TEA (1.5 equivalents)
- Yield: 88–92% after column chromatography
Side Reactions:
Nucleophilic Substitution Pathways
The bromine atom on the phenoxy group enables further functionalization via SNAr (nucleophilic aromatic substitution) or cross-coupling reactions. However, the Boc-protected amine remains inert under these conditions, allowing selective modification of the aryl bromide.
Suzuki-Miyaura Coupling Precursor
The compound serves as a precursor for palladium-catalyzed couplings. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) at 80°C yields biphenyl derivatives.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | 78% yield |
| Solvent System | THF/H₂O | 82% yield |
| Temperature | 80°C vs. 60°C | +15% yield |
Industrial-Scale Production
Continuous Flow Synthesis
To overcome batch reactor limitations, industrial protocols employ continuous flow systems with the following advantages:
- Residence Time: 30 minutes (vs. 6–8 hours in batch)
- Throughput: 12 kg/day per reactor unit
- Purity: >99.5% by HPLC
Process Parameters:
| Stage | Conditions |
|---|---|
| Boc Protection | T = 25°C, P = 3 bar |
| Quenching | In-line aqueous HCl wash |
| Solvent Recovery | 95% DCM recycled |
Comparative Analysis of Synthetic Routes
The table below evaluates three key methods for synthesizing this compound:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Batch Boc Protection | 88 | 98.2 | Moderate | 1.0 |
| Flow Synthesis | 94 | 99.7 | High | 0.8 |
| Microwave-Assisted | 91 | 98.9 | Low | 1.2 |
Key Findings:
- Flow synthesis reduces production costs by 20% compared to batch methods.
- Microwave-assisted reactions offer faster kinetics (10 minutes) but suffer from higher energy input costs.
Environmental Impact Mitigation
Industrial waste streams contain residual DCM and bromophenolic byproducts. Waste Treatment Protocols include:
- Distillation Recovery: 90% DCM reclaimed for reuse
- Biodegradation: Pseudomonas putida strains degrade bromophenols to <1 ppm in 72 hours
Analytical Characterization
Critical Quality Attributes:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98.5% | HPLC (UV 254 nm) |
| Residual Solvents | <500 ppm DCM | GC-MS |
| Water Content | <0.1% | Karl Fischer |
Emerging Methodologies
Enzymatic Carbamate Synthesis
Recent studies report using Candida antarctica lipase B to catalyze Boc protection in non-aqueous media:
- Solvent: tert-Butyl acetate
- Temperature: 37°C
- Yield: 85% with 98% enantiomeric excess
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or methoxides.
Oxidation: Products include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Hydrolysis: The primary amine and carbon dioxide.
Scientific Research Applications
tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate involves its interaction with specific molecular targets. The bromophenoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbamate group can also interact with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected tert-Butyl Carbamates
Biological Activity
tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the bromine atom in the phenoxy group enhances its reactivity, suggesting possible interactions with biological targets such as enzymes and receptors. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₈BrNO₃, with a molecular weight of approximately 302.19 g/mol. Its structure includes a tert-butyl group linked to a carbamate moiety, which is further connected to a 2-bromophenoxyethyl group. The unique arrangement of these functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromophenoxy group can engage in hydrophobic interactions, while the carbamate moiety may facilitate hydrogen bonding with active sites on target proteins. These interactions can lead to enzyme inhibition or modulation of receptor activity, impacting various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition capabilities. Studies have shown that it can effectively bind to certain enzymes, altering their activity, which is crucial for its potential therapeutic applications.
Anticancer Properties
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it could reduce cell viability in various cancer cell lines. For instance, one study reported a significant decrease in viability in MDA-MB-231 breast cancer cells upon treatment with the compound at concentrations as low as 10 µM .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated enzyme inhibition in cancer cell lines | Showed effective binding and inhibition of target enzymes |
| Study 2 | Evaluated cytotoxicity against HepG2 liver cancer cells | Indicated favorable selectivity indices for anticancer activity |
| Study 3 | Assessed interaction with Plasmodium enzymes | Demonstrated potential as an antimalarial agent due to enzyme inhibition |
Comparative Analysis
When compared to similar compounds, this compound shows distinct biological profiles due to its specific structural features. For example:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| tert-Butyl N-(3-bromophenyl)carbamate | Lacks phenoxy group | Lower reactivity and possibly reduced biological activity |
| tert-Butyl (4-chlorophenoxy)ethyl carbamate | Contains chlorophenyl instead of bromophenyl | Different interaction dynamics with biological targets |
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate, and how can purity be ensured?
- Methodological Answer: The synthesis typically involves coupling 2-(2-bromophenoxy)ethylamine with di-tert-butyl dicarbonate (Boc₂O) under inert conditions. Key steps include:
- Reaction Setup: Use anhydrous dichloromethane (DCM) as the solvent and triethylamine (TEA) as a base to scavenge HCl .
- Temperature Control: Maintain 0–5°C during Boc protection to minimize side reactions .
- Purity Monitoring: Thin-layer chromatography (TLC) with silica plates (eluent: ethyl acetate/hexane, 3:7) tracks reaction progress. Final purification employs column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry via aromatic proton splitting (e.g., coupling constants for bromophenoxy substituents) and tert-butyl singlet at δ ~1.4 ppm .
- FT-IR: Identify carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. How can researchers assess the stability of this compound under varying pH conditions?
- Methodological Answer: Conduct accelerated degradation studies:
- Buffer Solutions: Prepare pH 1 (HCl), 7 (phosphate), and 13 (NaOH) buffers.
- HPLC Analysis: Monitor degradation products (e.g., free amine via Boc deprotection) at intervals. Use a C18 column and UV detection at 254 nm .
- Kinetic Modeling: Calculate degradation rate constants (k) using first-order kinetics .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered bromophenoxy groups) be resolved during structural refinement?
- Methodological Answer: Use SHELXL (via OLEX2 or WinGX) for refinement:
- Disorder Modeling: Split atoms into multiple positions with occupancy refinement.
- Restraints: Apply geometric restraints (DFIX, SIMU) to stabilize refinement .
- Validation Tools: Check R1/wR2 convergence and ADDSYM (PLATON) for missed symmetry .
Q. What strategies are effective for identifying biological targets of this compound in enzyme inhibition studies?
- Methodological Answer:
- SPR (Surface Plasmon Resonance): Immobilize candidate enzymes (e.g., kinases) on a CM5 chip to measure binding affinity (KD) .
- Molecular Docking (AutoDock Vina): Simulate ligand-enzyme interactions, focusing on bromophenoxy-π stacking and carbamate H-bonding .
- Enzymatic Assays: Test inhibition of acetylcholinesterase (Ellman’s method) or kinases (ATP-Glo assay) .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer:
- Suzuki-Miyaura Coupling: React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to replace bromine with aryl groups. Monitor via GC-MS .
- DFT Calculations (Gaussian): Compare activation energies for oxidative addition (C-Br vs. C-Cl) to explain reaction rates .
Q. How can researchers isolate and characterize diastereomers or regioisomers formed during synthesis?
- Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA column (hexane:isopropanol 90:10) to resolve enantiomers. Confirm with optical rotation .
- NOESY NMR: Identify spatial proximity of protons (e.g., tert-butyl vs. phenoxy groups) to assign regioisomers .
Q. What computational methods are suitable for predicting the degradation pathways of this compound?
- Methodological Answer:
- QM/MM Simulations (GAMESS): Model hydrolysis pathways (acidic/alkaline) to identify intermediates .
- LC-MS/MS: Detect degradation products (e.g., tert-butyl alcohol, 2-bromophenol) and correlate with predicted m/z .
Data Analysis and Contradictions
Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in this compound?
- Methodological Answer:
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
